(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide
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Overview
Description
L-leucine 4-methoxy-2-naphthylamide is an L-leucine derivative that is the amide obtained by formal condensation of the carboxy group of L-leucine with the amino group of 4-methoxy-2-naphthylamine. It has a role as a chromogenic compound. It is an amino acid amide, a L-leucine derivative, an aromatic amide, a member of naphthalenes and an aromatic ether.
Scientific Research Applications
High-Performance Liquid Chromatographic Applications
The use of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, which shares a similar methoxynaphthalenyl group to (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide, has been explored in high-performance liquid chromatography (HPLC). It acts as a fluorogenic labeling reagent for the HPLC of biologically important thiols, such as glutathione and cysteine, with applications in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Antibacterial and Antifungal Agents
2-(6-methoxy-2-naphthyl)propionamide derivatives, which are structurally related to this compound, have been synthesized and show significant antibacterial and antifungal activities. These compounds have been compared with standard antibacterial and antifungal agents, demonstrating potential as antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Photodynamic Therapy for Cancer Treatment
A compound containing a methoxynaphthalen-2-yl group has been used to synthesize a zinc phthalocyanine with significant potential in photodynamic therapy for cancer treatment. Its properties, such as high singlet oxygen quantum yield, make it suitable for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of 2-(6-Methoxynaphthalen-2-yl)propionic Acid Derivatives
2-(6-methoxynaphthalen-2-yl)propionic acid derivatives have been synthesized and characterized, showing in vitro antibacterial activity against both gram-positive and gram-negative bacteria. This highlights the potential application of these compounds in the development of new antibacterial agents (Mamatha, Suresh Babu, Mukkanti, & Pal, 2011).
Synthesis of Novel Schiff Base Ligands
Compounds derived from methoxynaphthalen-2-yl groups have been used to synthesize Schiff base ligands, which demonstrate DNA binding properties and are considered suitable drug candidates. This suggests potential applications in drug development, particularly in targeting DNA interactions (Kurt, Temel, Atlan, & Kaya, 2020).
Properties
CAS No. |
23576-37-6 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)8-15(18)17(20)19-13-9-12-6-4-5-7-14(12)16(10-13)21-3/h4-7,9-11,15H,8,18H2,1-3H3,(H,19,20)/t15-/m0/s1 |
InChI Key |
MVVPAYGKZXZGRC-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
Pictograms |
Health Hazard |
sequence |
L |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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